

Spectroscopic Comparison of 2-(Benzylxy)-4-bromo-1-methoxybenzene and Its Derivatives

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Compound of Interest

Compound Name: 2-(Benzylxy)-4-bromo-1-methoxybenzene

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of "**2-(Benzylxy)-4-bromo-1-methoxybenzene**" and its closely related derivatives. Due to the limited availability of published spectroscopic data for the primary compound, this guide focuses on a detailed comparison with its structural isomer, 4-(Benzylxy)-2-bromo-1-methoxybenzene, and a non-brominated analogue, 1-(Benzylxy)-4-methoxybenzene. This comparative approach allows for an insightful examination of the influence of substituent positions on spectroscopic signatures. The data presented is compiled from various scientific sources and is intended to aid researchers in the identification and characterization of similar molecular structures.

Data Presentation

The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, Infrared (IR), and Mass Spectrometry (MS) for the selected compounds.

Table 1: ^1H NMR Spectroscopic Data (400 MHz, CDCl_3)

Compound	Chemical Shift (δ , ppm) and Coupling Constant (J, Hz)
Mixture of 2-(Benzylxy)-1-bromo-4-methoxybenzene and 4-(Benzylxy)-1-bromo-2-methoxybenzene[1]	7.49-7.33 (m, 10H, Ar-H), 6.58 (d, J = 2.62 Hz, 1H, Ar-H), 6.54 (d, J = 2.66 Hz, 0.65H, Ar-H), 6.47 (dd, J = 2.68, 2.67 Hz, 1H, Ar-H), 6.42 (dd, J = 2.69, 2.70 Hz, 0.65H, Ar-H), 5.13 (s, 1.30H, OCH ₂), 5.05 (s, 2H, OCH ₂), 3.85 (s, 3H, OCH ₃), 3.76 (s, 2.56H, OCH ₃)
1-(Benzylxy)-4-methoxybenzene[2]	7.47-7.33 (m, 5H, Ar-H), 6.96-6.86 (m, 4H, Ar-H), 5.05 (s, 2H, OCH ₂), 3.80 (s, 3H, OCH ₃)

Table 2: ^{13}C NMR Spectroscopic Data (100 MHz, CDCl₃)

Compound	Chemical Shift (δ , ppm)
Mixture of 2-(Benzylxy)-1-bromo-4-methoxybenzene and 4-(Benzylxy)-1-bromo-2-methoxybenzene[1]	156.62, 155.71, 136.57, 136.46, 133.24, 133.19, 128.69, 128.62, 128.19, 127.98, 127.56, 127.06, 106.90, 106.57, 103.29, 102.78, 101.73, 100.94, 70.81, 70.42, 56.17, 55.56
1-(Benzylxy)-4-methoxybenzene[2]	154.0, 153.0, 137.4, 128.6, 127.9, 127.5, 115.9, 114.7, 70.8, 55.8

Table 3: Infrared (IR) and Mass Spectrometry (MS) Data

Compound	IR (cm ⁻¹)	Mass Spectrum (m/z)
4-Benzylxybromobenzene	Vapor Phase IR data available through the NIST WebBook.[3]	Electron Ionization (EI) data available through the NIST WebBook.[4]

Experimental Protocols

The following are generalized experimental protocols for the key spectroscopic techniques cited. Specific parameters may vary based on the instrumentation and experimental

requirements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
- Instrumentation: ^1H and ^{13}C NMR spectra are recorded on a 400 MHz spectrometer.
- Data Acquisition:
 - ^1H NMR: Spectra are acquired with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
 - ^{13}C NMR: Spectra are acquired with a spectral width of approximately 250 ppm, employing proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance of the ^{13}C isotope.
- Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation: For solid samples, a small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr). For gas-phase measurements, the sample is introduced into a gas cell.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
- Data Acquisition: The spectrum is typically recorded over the mid-infrared range (4000-400 cm^{-1}) with a resolution of 4 cm^{-1} . A background spectrum of the empty sample compartment

(or the pure KBr pellet/salt plate) is recorded and automatically subtracted from the sample spectrum.

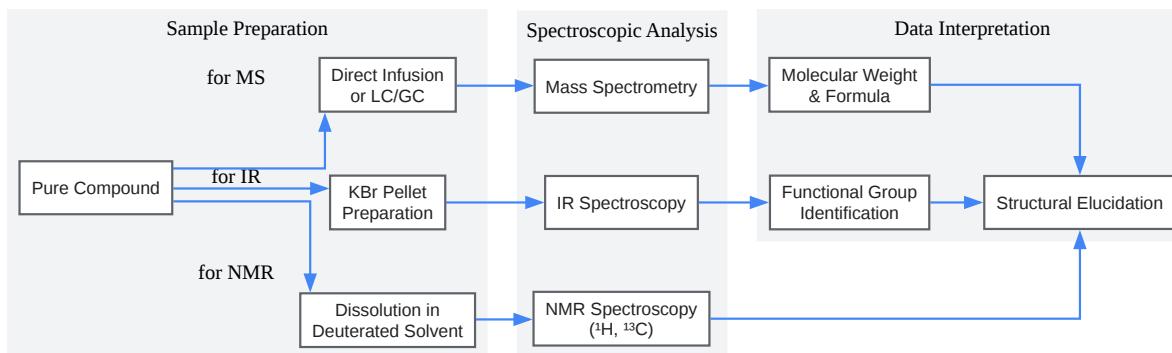
- Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is typically plotted as transmittance (%) versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer via a suitable ionization method. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source is common. For less volatile or thermally labile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) is often used.
- Instrumentation: A mass spectrometer, such as a quadrupole, time-of-flight (TOF), or ion trap analyzer, is used to separate the ions based on their mass-to-charge ratio (m/z).
- Data Acquisition: The instrument is set to scan over a relevant mass range (e.g., m/z 50-500) to detect the molecular ion and its characteristic fragment ions.
- Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z .

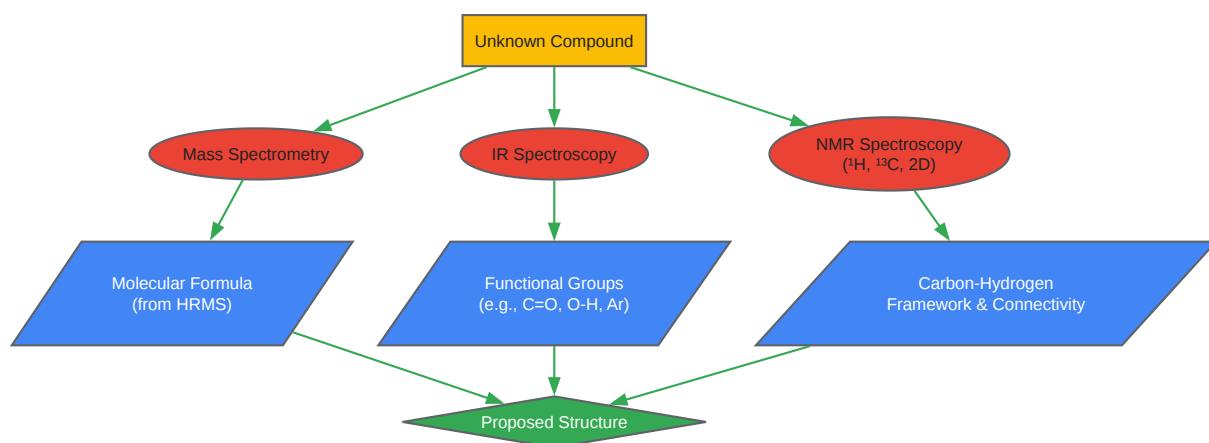
Visualization

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different spectroscopic techniques for structural elucidation.



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Caption: General workflow for the spectroscopic analysis of an organic compound.



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Caption: Logical relationship of spectroscopic data for structural elucidation.

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